molecular formula C21H26N4O2 B11157014 6-isopropyl-N~4~-(4-methoxyphenethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-isopropyl-N~4~-(4-methoxyphenethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11157014
M. Wt: 366.5 g/mol
InChI Key: NZSKPADCDUCNGH-UHFFFAOYSA-N
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Description

6-isopropyl-N~4~-(4-methoxyphenethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-isopropyl-N~4~-(4-methoxyphenethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the formation of the pyrazolopyridine core followed by functionalization at various positions. One common method starts with the reaction of a preformed pyrazole with a pyridine derivative under acidic conditions . The reaction conditions often include the use of glacial acetic acid and heating to facilitate the formation of the bicyclic structure.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis platforms to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-isopropyl-N~4~-(4-methoxyphenethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

6-isopropyl-N~4~-(4-methoxyphenethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-isopropyl-N~4~-(4-methoxyphenethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-isopropyl-N~4~-(4-methoxyphenethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide stands out due to its unique pyrazolopyridine core, which imparts distinct biological activities and potential therapeutic applications. Its specific functional groups allow for targeted interactions with enzymes and other molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H26N4O2/c1-13(2)18-12-17(19-14(3)24-25(4)20(19)23-18)21(26)22-11-10-15-6-8-16(27-5)9-7-15/h6-9,12-13H,10-11H2,1-5H3,(H,22,26)

InChI Key

NZSKPADCDUCNGH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NCCC3=CC=C(C=C3)OC)C

Origin of Product

United States

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